5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

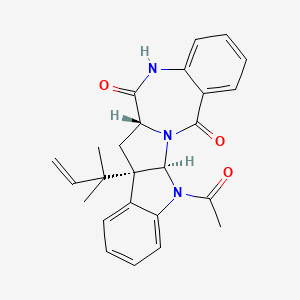

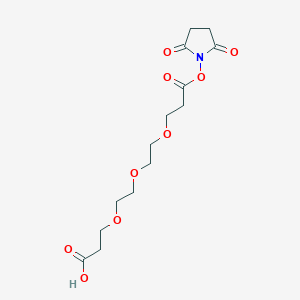

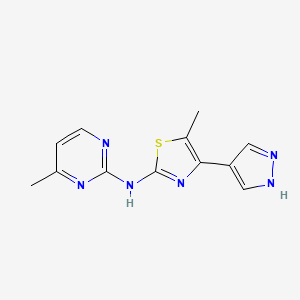

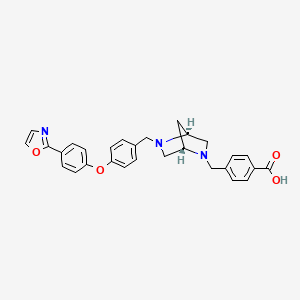

The molecular structure of this compound includes a pyrimidine ring, a thiazole ring, and a pyrazole ring . The InChI code for this compound is1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) . The canonical SMILES structure is CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 . Chemical Reactions Analysis

A study has reported the radiosynthesis of 5-methyl-N-(4-[(11)C]methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine ([(11)C]ADX88178) as a novel radioligand for imaging of metabotropic glutamate receptor subtype 4 (mGluR4) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 272.33 g/mol . The computed properties include a XLogP3-AA of 2.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 .科学的研究の応用

Synthesis and Structural Characterization : A study discussed the synthesis of polyazaheterocycles containing 1,2,4-thiadiazole, exploring reactions with various compounds including 1H-pyrazol-4-yl, leading to structures like 4-methylpyrimidin-2-amine (Shikhaliev et al., 2016).

Apoptosis Induction and Anti-infective Properties : Research on thiazole clubbed pyrazole derivatives, including analogs of the mentioned compound, highlighted their role as apoptosis inducers and anti-infective agents. Some derivatives were effective in causing cytological changes and apoptosis in germ cells of Capra hircus (Bansal et al., 2020).

Structural Studies of Polymorphs : Another study focused on structural characterization, examining two polymorphs of related compounds and their derived 2-aminothiazoles, revealing differences in their intermolecular hydrogen bonding patterns (Böck et al., 2020).

Hypoglycemic Agent Activity : Research on N-(pyrimidin-4-yl)thiazol-2-amine derivatives, closely related to the compound , demonstrated their potential as dual-action hypoglycemic agents, activating glucokinase (GK) and PPARγ (Song et al., 2011).

Antimicrobial Activity : Some studies have investigated the synthesis of derivatives with the thiazole moiety and assessed their antimicrobial activity, highlighting the potential of these compounds in medical applications (Abdelhamid et al., 2010).

Structural and Biological Analysis of Pyrazole Derivatives : A study synthesized and evaluated N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives, conducting structural and biological activity studies. These derivatives showed promise in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

作用機序

Target of Action

ADX88178, also known as 2-PYRIMIDINAMINE, 4-METHYL-N-[5-METHYL-4-(1H-PYRAZOL-4-YL)-2-THIAZOLYL]- or 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . The mGlu4 receptor is a 7 Transmembrane (7TM) spanning/G protein-coupled receptor that binds glutamate .

Mode of Action

ADX88178 enhances the glutamate-mediated activation of human and rat mGlu4 . It works by binding to the mGlu4 receptor and modulating its activity in a positive manner . This modulation leads to an increase in the activity of the mGlu4 receptor, which can have various downstream effects depending on the cellular context .

Biochemical Pathways

The activation of mGlu4 with ADX88178 has been shown to attenuate Lipopolysaccharides (LPS)-induced inflammation in primary microglia . This leads to a decrease in the expression of Tumor Necrosis Factor alpha (TNFα), Major Histocompatibility Complex II (MHCII), and inducible Nitric Oxide Synthase (iNOS), which are markers of pro-inflammatory responses . These effects were absent in microglia from mice lacking mGlu4 .

Pharmacokinetics

ADX88178 is a brain-penetrant compound . It has high selectivity for mGlu4 over other molecular targets . An advantage of positive allosteric modulators like ADX88178 over glutamate-site agonists is that these small molecules often have greater selectivity and improved pharmacokinetics compared to conventional orthosteric agonists .

Result of Action

The activation of mGlu4 with ADX88178 has been shown to have anti-parkinsonian and anti-dyskinetic effects . It has been found to enhance the anti-parkinsonian action of L-3,4-dihydroxyphenylalanine (L-DOPA) in the 6-hydroxydopamine-lesioned rat model of Parkinson’s disease (PD) . It may also exacerbate dopaminergic psychosis .

Action Environment

The effects of ADX88178 can be influenced by various environmental factors. For example, the presence of inflammation can enhance the anti-inflammatory effects of ADX88178 . Additionally, the presence of other drugs, such as L-DOPA, can influence the effects of ADX88178 .

生化学分析

Biochemical Properties

ADX88178 potentiates glutamate-mediated activation of human mGluR4 with EC50 values of 4 nM . It interacts with mGluR4, a type of metabotropic glutamate receptor, and enhances its activation . This interaction is highly selective, with minimal effects on other metabotropic glutamate receptors .

Cellular Effects

In cellular models, ADX88178 has been shown to have anti-inflammatory effects. It downregulates the expression of pro-inflammatory mediators, such as TNF-α, IL-1β, CCL-2, IL-6, NOS2, and miR-155, in BV2 cells and primary microglia . This suggests that ADX88178 can influence cell function by modulating inflammatory responses .

Molecular Mechanism

The molecular mechanism of ADX88178 involves its interaction with the mGluR4 receptor. As a positive allosteric modulator, it enhances the activation of this receptor, leading to downstream effects such as the attenuation of inflammatory responses . It activates G i-independent, alternative signaling pathways as indicated by the absence of pertussis toxin-mediated inhibition and by increased phosphorylation of cAMP-response element binding protein (CREB), an inhibitor of the NF B pro-inflammatory pathway .

Dosage Effects in Animal Models

In animal models, ADX88178 has shown dose-dependent effects. For instance, in mice, it dose-dependently increases the number of open-arm entries in the elevated plus maze test, indicative of anxiolytic-like efficacy . The effects of different dosages of ADX88178 in more specific animal models have not been extensively studied.

特性

IUPAC Name |

5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQNXKWDQRNHAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine](/img/structure/B605113.png)

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)

![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)